2-Fluoro-4-oxazol-2-ylaniline
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Overview
Description
2-Fluoro-4-oxazol-2-ylaniline is a heterocyclic aromatic compound that contains both fluorine and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-oxazol-2-ylaniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with methanol as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-oxazol-2-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
2-Fluoro-4-oxazol-2-ylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-oxazol-2-ylaniline involves its interaction with specific molecular targets. The oxazole ring can interact with biological receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the oxazole ring, making it less versatile in certain applications.
4-Oxazol-2-yl aniline: Does not contain the fluorine atom, which can affect its reactivity and binding properties.
2-Fluoro-4-oxazol-2-yl benzene: Similar structure but lacks the amino group, impacting its chemical behavior.
Uniqueness
2-Fluoro-4-oxazol-2-ylaniline is unique due to the presence of both fluorine and oxazole functional groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-fluoro-4-(1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C9H7FN2O/c10-7-5-6(1-2-8(7)11)9-12-3-4-13-9/h1-5H,11H2 |
InChI Key |
PKGMNYXFTUVGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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